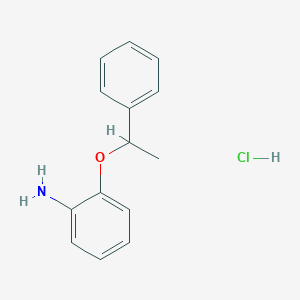

2-(1-Phenylethoxy)aniline hydrochloride

Description

2-(1-Phenylethoxy)aniline hydrochloride is an aromatic amine derivative characterized by a phenylethoxy substituent at the 2-position of the aniline ring, with a hydrochloride salt enhancing its solubility and stability. Key features include:

Properties

IUPAC Name |

2-(1-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15;/h2-11H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWKCCLQZXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethoxy)aniline hydrochloride typically involves the reaction of 2-aminophenol with 1-phenylethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-(1-Phenylethoxy)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 2-(1-Phenylethoxy)aniline hydrochloride, differing primarily in substituent groups and positions:

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. For example, Aniline hydrochloride (base compound) is a colorless, water-soluble solid . Substituents like phenylethoxy (lipophilic) reduce aqueous solubility compared to polar groups (e.g., -CH₂NMe₂ in ).

- Stability: Compounds with electron-withdrawing groups (e.g., 3,5-difluorophenoxy in ) may exhibit enhanced stability against oxidation. Allylescaline HCl is stable for ≥5 years at -20°C , suggesting temperature-sensitive degradation.

Data Tables

Table 1: Comparative Molecular Properties

Research Findings and Gaps

- Structural Activity Relationships (SAR) : Bulky substituents (e.g., phenylethoxy) may reduce metabolic clearance but increase steric hindrance in target binding .

- Data Limitations : Melting points, exact solubility, and biological data for 2-(1-Phenylethoxy)aniline HCl are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

2-(1-Phenylethoxy)aniline hydrochloride, with the chemical formula C15H17ClN2O, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Name: 2-(1-Phenylethoxy)aniline hydrochloride

- CAS Number: 1311317-13-1

- Molecular Formula: C15H17ClN2O

- Molecular Weight: 274.76 g/mol

The biological activity of 2-(1-Phenylethoxy)aniline hydrochloride is believed to be mediated through several mechanisms:

- Interaction with Receptors: The compound may interact with various biological receptors, potentially influencing signaling pathways.

- Enzyme Inhibition: It has been noted that this compound can inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in therapeutic applications .

Biological Activity Overview

Research into the biological activities of 2-(1-Phenylethoxy)aniline hydrochloride has yielded various findings:

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 2-(1-Phenylethoxy)aniline hydrochloride against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that 2-(1-Phenylethoxy)aniline hydrochloride could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to altered pharmacokinetics of co-administered drugs, warranting further investigation into its clinical implications .

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve apoptosis induction, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.